Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an ethyl ester group and a keto group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Similar compounds have been involved in the synthesis of n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds were formed via C–C bond cleavage promoted by I2 and TBHP .
Result of Action
Similar compounds have shown diverse biological activities, which suggests that this compound may also have a broad range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate typically involves the bromination of a pyridine derivative followed by esterification and oxidation reactions. One common method includes the reaction of 3-bromopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), room temperature.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of ethyl 2-(3-bromopyridin-2-yl)-2-hydroxyacetate.
Oxidation: Formation of more oxidized pyridine derivatives.
Scientific Research Applications
Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate can be compared with other pyridine derivatives such as:
Ethyl 2-(3-chloropyridin-2-yl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate:
Ethyl 2-(3-iodopyridin-2-yl)-2-oxoacetate: The presence of an iodine atom results in distinct reactivity patterns and applications.
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it a versatile intermediate in various chemical and biological processes.
Properties
IUPAC Name |
ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIDMGVSWTJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379317-40-4 |
Source
|
Record name | ethyl 2-(3-bromopyridin-2-yl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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